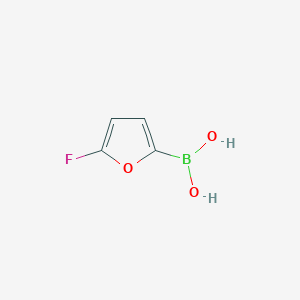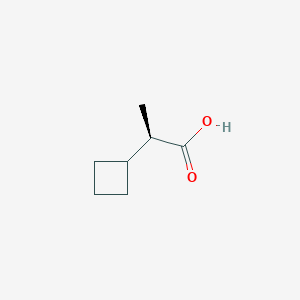
2-(Aziridine-2-carboxamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aziridine-2-carboxamido)acetic acid is a compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridine-2-carboxamido)acetic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. Another approach involves the addition of carbenes to imines or the addition of nitrenes to alkenes . The reaction conditions often require the presence of catalysts and specific temperature controls to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of chiral catalysts can be crucial in producing enantiomerically pure forms of the compound, which are often required for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aziridine-2-carboxamido)acetic acid undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles, leading to ring-opening and the formation of alkylated products .
Common Reagents and Conditions:
Nucleophilic Ring-Opening: This reaction can be facilitated by using nucleophiles such as thiols, amines, and alcohols.
Oxidation: Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles to replace specific functional groups on the aziridine ring.
Major Products: The major products formed from these reactions include various alkylated derivatives, amino acids, and other nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
2-(Aziridine-2-carboxamido)acetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Aziridine-2-carboxamido)acetic acid involves its high reactivity towards nucleophiles. The aziridine ring’s strain energy promotes nucleophilic attack, leading to ring-opening and the formation of covalent bonds with target molecules. This reactivity is particularly useful in inhibiting enzymes that contain catalytically active thiol groups, such as protein disulfide isomerases . These enzymes play a crucial role in maintaining the three-dimensional structure of proteins, and their inhibition can disrupt cellular processes in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxamide: Known for its anticancer activity and low toxicity.
Aziridine-2-carboxylates: Used as precursors for the synthesis of amino acid derivatives.
Aziridinyl ketones: Valuable building blocks for synthesizing various nitrogen-containing compounds.
Uniqueness: 2-(Aziridine-2-carboxamido)acetic acid stands out due to its specific structural features and reactivity. The presence of both the aziridine ring and the carboxamido group provides unique chemical properties that make it suitable for a wide range of applications, from medicinal chemistry to industrial processes .
Eigenschaften
CAS-Nummer |
71674-81-2 |
|---|---|
Molekularformel |
C5H8N2O3 |
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
2-(aziridine-2-carbonylamino)acetic acid |
InChI |
InChI=1S/C5H8N2O3/c8-4(9)2-7-5(10)3-1-6-3/h3,6H,1-2H2,(H,7,10)(H,8,9) |
InChI-Schlüssel |
UJTNHDOBZTZLHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)
![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)










